molecular formula C10H10BrFO B2917415 2-(4-Bromo-3-fluorophenyl)-2-methyloxetane CAS No. 2171854-01-4

2-(4-Bromo-3-fluorophenyl)-2-methyloxetane

Cat. No.: B2917415
CAS No.: 2171854-01-4
M. Wt: 245.091
InChI Key: OIACHCSKKURNGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromo-3-fluorophenyl)-2-methyloxetane is an organic compound that features a unique combination of bromine, fluorine, and oxetane ring structures

Scientific Research Applications

2-(4-Bromo-3-fluorophenyl)-2-methyloxetane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-fluorophenyl)-2-methyloxetane typically involves the reaction of 4-bromo-3-fluorobenzaldehyde with suitable reagents to form the oxetane ring. One common method involves the use of malononitrile and a base such as sodium ethoxide in a solvent like ethanol. The reaction mixture is stirred at room temperature and then heated to reflux to promote decarboxylation, yielding the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-fluorophenyl)-2-methyloxetane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as Grignard reagents or organolithium compounds can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxetane derivatives.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-fluorophenyl)-2-methyloxetane involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use, such as in pharmaceuticals or agrochemicals. Generally, the compound may interact with enzymes or receptors, leading to a biological response.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-3-fluorophenyl)methanamine hydrochloride
  • 2-(4-Bromo-3-fluorophenyl)propanenitrile
  • Methyl 2-(4-bromo-3-fluorophenyl)acetate

Uniqueness

2-(4-Bromo-3-fluorophenyl)-2-methyloxetane is unique due to its oxetane ring structure combined with bromine and fluorine substituents. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-(4-bromo-3-fluorophenyl)-2-methyloxetane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO/c1-10(4-5-13-10)7-2-3-8(11)9(12)6-7/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIACHCSKKURNGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCO1)C2=CC(=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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